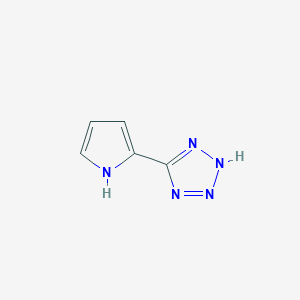

5-(1H-pyrrol-2-yl)-1H-tetrazole

Description

BenchChem offers high-quality 5-(1H-pyrrol-2-yl)-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1H-pyrrol-2-yl)-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(1H-pyrrol-2-yl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c1-2-4(6-3-1)5-7-9-10-8-5/h1-3,6H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRUZMPMDDEEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953567 | |

| Record name | 5-(2H-Pyrrol-2-ylidene)-2,5-dihydro-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31602-66-1 | |

| Record name | 5-(1H-Pyrrol-2-yl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31602-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2H-Pyrrol-2-ylidene)-2,5-dihydro-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Union of Pyrrole and Tetrazole in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(1H-pyrrol-2-yl)-1H-tetrazole

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The pyrrole ring, a five-membered aromatic heterocycle, is a ubiquitous feature in a multitude of natural products and blockbuster drugs, prized for its unique electronic properties and ability to engage in crucial hydrogen bonding interactions.[1][2][3] Similarly, the tetrazole moiety has emerged as a critical functional group, primarily serving as a metabolically stable bioisostere for the carboxylic acid group, thereby enhancing lipophilicity and oral bioavailability of drug candidates.[4][5]

The target molecule, 5-(1H-pyrrol-2-yl)-1H-tetrazole, represents a deliberate fusion of these two high-value pharmacophores. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of its synthesis and rigorous characterization. We move beyond simple procedural lists to explore the underlying chemical principles, offering a field-proven perspective on experimental design and data interpretation.

Part 1: Synthesis of 5-(1H-pyrrol-2-yl)-1H-tetrazole

The most direct and widely adopted strategy for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source to a nitrile precursor.[6][7][8] This approach is efficient, atom-economical, and benefits from a broad substrate scope. The synthesis of our target molecule, therefore, logically begins with the preparation of the requisite 2-cyanopyrrole, followed by the catalyzed cycloaddition reaction.

Synthetic Scheme Overview

The overall transformation is a two-step process starting from commercially available pyrrole. The first step is the cyanation of the pyrrole ring to yield the key intermediate, 2-cyanopyrrole. The second, and final, step is the Lewis acid-catalyzed cycloaddition of sodium azide to the nitrile functionality to construct the tetrazole ring.

Sources

- 1. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(1H-pyrrol-2-yl)-1H-tetrazole: Chemical Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic combination of pharmacophoric fragments is a cornerstone of rational drug design. The molecule 5-(1H-pyrrol-2-yl)-1H-tetrazole represents a compelling fusion of two biologically significant heterocycles: the pyrrole and the tetrazole ring systems. The pyrrole nucleus is a fundamental component of numerous natural products and clinically approved drugs, recognized for its diverse biological activities.[1][2] Concurrently, the tetrazole ring is widely employed as a bioisosteric replacement for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[3] This technical guide provides a comprehensive overview of the chemical properties of 5-(1H-pyrrol-2-yl)-1H-tetrazole, including its synthesis, spectral characteristics, and reactivity. Furthermore, it explores the potential applications of this molecule in drug development, drawing insights from the biological activities of related pyrrole and tetrazole derivatives.

Molecular Structure and Physicochemical Properties

The structure of 5-(1H-pyrrol-2-yl)-1H-tetrazole features a C-C bond linking the 2-position of the pyrrole ring to the 5-position of the tetrazole ring. This arrangement allows for potential electronic communication between the two aromatic systems, influencing the molecule's overall chemical behavior.

Predicted Physicochemical Data

| Property | Predicted Value |

| Molecular Formula | C₅H₅N₅ |

| Molecular Weight | 135.13 g/mol |

| pKa | 4.94 ± 0.10 |

| Boiling Point | 431.0 ± 37.0 °C |

| Density | 1.484 ± 0.06 g/cm³ |

| Melting Point | 224-226 °C |

These values are predicted and should be confirmed by experimental analysis.

Solubility Profile

The solubility of 5-(1H-pyrrol-2-yl)-1H-tetrazole is expected to be influenced by the polar nature of both the pyrrole and tetrazole rings. Based on the known solubility of 1H-tetrazole, the parent compound is soluble in polar solvents like water and DMSO.[4] It is anticipated that 5-(1H-pyrrol-2-yl)-1H-tetrazole will exhibit similar solubility in polar organic solvents. However, the introduction of the more lipophilic pyrrole ring may slightly decrease its aqueous solubility compared to the parent tetrazole. Experimental determination of solubility in a range of pharmaceutically relevant solvents is crucial for its application in drug formulation and biological assays.

Synthesis and Reactivity

The synthesis of 5-substituted-1H-tetrazoles is a well-established area of organic chemistry, with the [2+3] cycloaddition reaction between a nitrile and an azide being the most common approach.[5]

General Synthetic Approach

A plausible and widely utilized synthetic route to 5-(1H-pyrrol-2-yl)-1H-tetrazole involves the reaction of 1H-pyrrole-2-carbonitrile with an azide source, typically sodium azide, often in the presence of a Lewis or Brønsted acid catalyst.[5][6]

Caption: General synthetic scheme for 5-(1H-pyrrol-2-yl)-1H-tetrazole.

Experimental Protocol: Synthesis of 5-(1H-pyrrol-2-yl)-1H-tetrazole (Proposed)

-

Reaction Setup: To a solution of 1H-pyrrole-2-carbonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or toluene, add sodium azide (1.5-2.0 eq) and a catalyst, for example, zinc chloride (0.1-0.2 eq).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to protonate the tetrazole ring.

-

Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

This is a generalized protocol and optimization of reaction conditions may be required.

Reactivity and Stability

The tetrazole ring is generally considered to be metabolically stable.[3] The thermal stability of 5-substituted-1H-tetrazoles can vary depending on the substituent.[7] The pyrrole ring, while aromatic, can be susceptible to oxidation and polymerization under certain conditions. The stability of 5-(1H-pyrrol-2-yl)-1H-tetrazole under various pH and oxidative conditions should be experimentally evaluated to determine its suitability for pharmaceutical development.

Spectral Characterization

The structural elucidation of 5-(1H-pyrrol-2-yl)-1H-tetrazole relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of tetrazole derivatives. Studies on related 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazoles have shown characteristic fragmentation patterns.[8] In positive ion mode, a key fragmentation pathway involves the loss of a neutral HN₃ molecule from the protonated molecular ion. In negative ion mode, the deprotonated molecule typically undergoes the loss of a nitrogen molecule (N₂).[8]

Caption: Characteristic fragmentation pathways in ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons. Based on the spectrum of pyrrole, three distinct signals are anticipated in the aromatic region, corresponding to the protons at the 3, 4, and 5-positions of the pyrrole ring, in addition to the N-H proton of the pyrrole.[9] The tetrazole N-H proton will also be present, and its chemical shift may be concentration-dependent.

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Signals corresponding to the five carbon atoms of the pyrrole and tetrazole rings are expected. The chemical shift of the carbon atom at the 5-position of the tetrazole ring will be particularly informative.

Infrared (IR) Spectroscopy

The IR spectrum of 5-(1H-pyrrol-2-yl)-1H-tetrazole is expected to exhibit characteristic absorption bands. Key vibrational modes would include N-H stretching vibrations for both the pyrrole and tetrazole rings, C-H stretching for the pyrrole ring, and characteristic ring stretching vibrations for both heterocyclic systems. The C=N and N=N stretching vibrations of the tetrazole ring are also expected to be prominent.[6]

Potential Applications in Drug Development

The unique structural combination of a pyrrole and a tetrazole ring in 5-(1H-pyrrol-2-yl)-1H-tetrazole suggests a broad range of potential biological activities, making it an attractive scaffold for drug discovery.

Antimicrobial Activity

Both pyrrole and tetrazole moieties are present in compounds with known antimicrobial properties.[10][11][12] Pyrrole derivatives have demonstrated activity against various bacterial and fungal strains.[10] Similarly, numerous tetrazole-containing compounds have been synthesized and evaluated as antimicrobial agents.[11][12] Therefore, 5-(1H-pyrrol-2-yl)-1H-tetrazole is a promising candidate for screening as a novel antibacterial or antifungal agent.

Anticancer Activity

The pyrrole scaffold is a key structural feature in several anticancer agents.[1][2] The ability of pyrrole-containing compounds to interact with various biological targets, including enzymes and DNA, underpins their antitumor activity. The incorporation of a tetrazole ring could further enhance these properties by modulating the molecule's physicochemical characteristics and potential for hydrogen bonding interactions with target proteins.

Other Potential Therapeutic Areas

Given the diverse pharmacological profiles of both parent heterocycles, 5-(1H-pyrrol-2-yl)-1H-tetrazole and its derivatives could be explored for a variety of other therapeutic applications, including anti-inflammatory, antiviral, and antihypertensive activities.[3][12]

Caption: Logical relationship of the core scaffold to its potential applications.

Conclusion

5-(1H-pyrrol-2-yl)-1H-tetrazole is a molecule of significant interest for medicinal chemistry and drug development. Its synthesis is achievable through established chemical methodologies, and its structure can be unambiguously confirmed using modern spectroscopic techniques. While experimental data on the specific properties of this compound are limited, the known chemical and biological profiles of its constituent pyrrole and tetrazole rings provide a strong rationale for its investigation as a source of novel therapeutic agents. Further research into its synthesis, comprehensive characterization, and systematic biological evaluation is warranted to fully unlock the potential of this promising heterocyclic scaffold.

References

-

Liu, W., Guo, Y., Han, C., & Huang, X. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

-

SpectraBase. (n.d.). 1H-Tetrazole, 5-(1,5-dimethyl-1H-pyrrol-2-yl)-. Retrieved from [Link]

-

Digambar, K. B., Varala, R., & Patil, S. G. (2022). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science, 12(3), 509-518. [Link]

-

Asif, M. (2014). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods, 5(2), 43-51. [Link]

-

Shaikh, S., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. Chemistry & Biodiversity, e202400534. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]

-

Russo, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 207, 112726. [Link]

-

SpectraBase. (n.d.). 1H-Tetrazole, 5-(1,5-dimethyl-1H-pyrrol-2-yl)- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Zamani, L., Mirjalili, B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]

-

Găină, A. M., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(9), 2085. [Link]

-

El-Shehry, M. F., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Mini-Reviews in Medicinal Chemistry, 17(13), 1256-1268. [Link]

-

Klyba, L. V., et al. (2010). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of Organic Chemistry, 46(10), 1546-1553. [Link]

-

Kappe, C. O., et al. (2011). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Beilstein Journal of Organic Chemistry, 7, 503-517. [Link]

-

Tajbakhsh, M., et al. (2015). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. New Journal of Chemistry, 39(3), 1827-1839. [Link]

-

Fischer, N., et al. (2020). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 25(13), 3043. [Link]

-

Al-Masoudi, N. A., et al. (2013). 1 H-NMR data of the tetrazole compounds. ResearchGate. [Link]

-

Klapötke, T. M., et al. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Zeitschrift für anorganische und allgemeine Chemie, 646(14), 844-852. [Link]

-

Mary, Y. S., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 18(2), 195-212. [Link]

-

Ghorbani-Vaghei, R., et al. (2021). The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl) acrylonitrile derivatives in the presence of Cu@APS-TDU-PMO nanoreactor (1). ResearchGate. [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

Abdel-Wahab, B. F., et al. (2018). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 23(6), 1385. [Link]

-

Kaur, H., et al. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate. [Link]

-

Tuten, K., et al. (2021). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Rapid Communications, 42(18), 2100236. [Link]

Sources

- 1. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phmethods.net [phmethods.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. growingscience.com [growingscience.com]

- 7. BJOC - Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor [beilstein-journals.org]

- 8. lifesciencesite.com [lifesciencesite.com]

- 9. hmdb.ca [hmdb.ca]

- 10. mdpi.com [mdpi.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(1H-pyrrol-2-yl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Probes

The unique arrangement of the pyrrole and tetrazole rings in 5-(1H-pyrrol-2-yl)-1H-tetrazole gives rise to a distinct spectroscopic fingerprint. A thorough analysis requires a multi-faceted approach, leveraging the strengths of various techniques to probe different aspects of its molecular structure.

Caption: Interplay of spectroscopic techniques for the analysis of 5-(1H-pyrrol-2-yl)-1H-tetrazole.

Synthesis and Potential Impurities

A robust spectroscopic analysis begins with a well-characterized synthetic route. 5-substituted-1H-tetrazoles are commonly synthesized via the [2+3] cycloaddition of a nitrile with an azide source.[1] For 5-(1H-pyrrol-2-yl)-1H-tetrazole, the starting material would be 2-cyanopyrrole.

A general synthetic protocol involves reacting 2-cyanopyrrole with sodium azide in the presence of a catalyst, such as zinc chloride or ammonium chloride, in a suitable solvent like water or DMF.[1]

Potential impurities that could be observed in the spectra include:

-

Unreacted 2-cyanopyrrole: This would show a characteristic nitrile stretch in the IR spectrum.

-

Solvent residues: Depending on the workup and purification, residual solvents like DMF or toluene may be present.

-

Side-products: Depending on the reaction conditions, other isomers or byproducts could be formed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in 5-(1H-pyrrol-2-yl)-1H-tetrazole. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-(1H-pyrrol-2-yl)-1H-tetrazole is expected to show distinct signals for the protons on the pyrrole ring and the N-H protons of both rings. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent tetrazole ring.

Expected ¹H NMR Spectral Data (Predicted):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrrole N-H | 11.0 - 13.0 | broad singlet | - |

| Tetrazole N-H | 15.0 - 17.0 | broad singlet | - |

| H3' (Pyrrole) | ~6.5 | triplet | ~2.5 |

| H4' (Pyrrole) | ~6.2 | triplet | ~2.5 |

| H5' (Pyrrole) | ~7.0 | triplet | ~2.5 |

Note: Predictions are based on data from similar structures. Actual values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The carbon atom of the tetrazole ring is expected to have a significantly downfield chemical shift due to the influence of the four nitrogen atoms.

Expected ¹³C NMR Spectral Data (Predicted):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C5 (Tetrazole) | 150 - 160 |

| C2' (Pyrrole) | 125 - 135 |

| C3' (Pyrrole) | 110 - 120 |

| C4' (Pyrrole) | 105 - 115 |

| C5' (Pyrrole) | 115 - 125 |

Note: Predictions are based on data from similar structures. Actual values may vary.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical for solubility and to avoid signal overlap.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Standard parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phasing, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in 5-(1H-pyrrol-2-yl)-1H-tetrazole. The vibrational frequencies of the bonds provide a characteristic "fingerprint" of the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (Pyrrole & Tetrazole) | 3400 - 3100 | Medium, Broad |

| C-H stretch (Pyrrole) | 3100 - 3000 | Medium |

| C=N stretch (Tetrazole ring) | 1650 - 1550 | Medium to Strong |

| N=N stretch (Tetrazole ring) | 1480 - 1400 | Medium |

| C-N stretch | 1300 - 1100 | Medium |

| Ring vibrations (Pyrrole & Tetrazole) | 1100 - 900 | Medium to Strong |

Experimental Protocol for Solid-State IR (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of 5-(1H-pyrrol-2-yl)-1H-tetrazole and for gaining structural insights through its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.[2]

Expected Molecular Ion:

-

Molecular Formula: C₅H₅N₅

-

Molecular Weight: 147.13 g/mol

-

[M+H]⁺ (Positive Ion Mode): m/z 148.06

-

[M-H]⁻ (Negative Ion Mode): m/z 146.05

Fragmentation Pathways

Based on studies of similar 5-(1-aryl-1H-pyrrol-2-yl)-1H-tetrazole derivatives, characteristic fragmentation patterns can be predicted.[3]

-

Positive Ion Mode (ESI-MS/MS): A primary fragmentation pathway is the loss of a neutral molecule of hydrazoic acid (HN₃, 43 Da).[3]

-

Negative Ion Mode (ESI-MS/MS): The characteristic fragmentation involves the loss of a nitrogen molecule (N₂, 28 Da).[3]

Caption: Predicted primary fragmentation pathways in positive and negative ion ESI-MS.

Experimental Protocol for ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. For positive ion mode, adding a small amount of formic acid (0.1%) can enhance protonation. For negative ion mode, a small amount of ammonium hydroxide can aid deprotonation.

-

Infusion and Data Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer. Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): To study fragmentation, select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a product ion spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the pyrrole and tetrazole rings will give rise to characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the solvent polarity.

Expected UV-Vis Absorption:

The molecule is expected to exhibit π → π* transitions. The exact absorption maxima (λ_max) will depend on the solvent used but are anticipated to be in the range of 200-300 nm.

Experimental Protocol for UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.

-

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer over a wavelength range of approximately 200-400 nm. Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Data Summary

| Technique | Information Provided | Key Expected Features |

| ¹H NMR | Proton environment and connectivity | Signals for pyrrole and N-H protons. |

| ¹³C NMR | Carbon skeleton | Downfield signal for the tetrazole carbon. |

| IR | Functional groups | N-H, C-H, C=N, and N=N stretching vibrations. |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion at m/z 148 [M+H]⁺. Loss of HN₃ (positive mode) or N₂ (negative mode). |

| UV-Vis | Electronic transitions | Absorption maxima in the 200-300 nm range. |

Conclusion

The comprehensive spectroscopic analysis of 5-(1H-pyrrol-2-yl)-1H-tetrazole requires a synergistic application of NMR, IR, Mass Spectrometry, and UV-Vis techniques. Each method provides a unique and complementary piece of the structural puzzle. This guide has outlined the theoretical expectations and provided field-proven experimental protocols to enable researchers, scientists, and drug development professionals to confidently characterize this important heterocyclic compound, ensuring its quality and purity for further applications. The provided data, while predictive, serves as a strong foundation for the interpretation of experimental results.

References

-

SpectraBase, "1H-Tetrazole, 5-(1,5-dimethyl-1H-pyrrol-2-yl)-". [Online]. Available: [Link]

-

Kokane, B. D., Varala, R., & Patil, S. G. "Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles". Growing Science. [Online]. Available: [Link]

-

Liu, W., et al. "Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry". Life Science Journal, 2008. [Online]. Available: [Link]

-

Sharpless, K. B., et al. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water". Journal of Organic Chemistry, 2001. [Online]. Available: [Link]

-

PubChem, "5-(1H-pyrrol-2-yl)-2,3-dihydro-1H-tetrazole". [Online]. Available: [Link]

-

Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water". The Journal of Organic Chemistry, 2001. [Online]. Available: [Link]

Sources

A Technical Guide to the Biological Versatility of 5-(1H-pyrrol-2-yl)-1H-tetrazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Union of Two Pharmacophoric Pillars

In the landscape of medicinal chemistry, the strategic hybridization of known pharmacophores is a cornerstone of rational drug design. The 5-(1H-pyrrol-2-yl)-1H-tetrazole scaffold represents a compelling example of this approach, uniting two five-membered heterocyclic rings—pyrrole and tetrazole—each with a rich history of biological significance. The pyrrole ring is a fundamental component of many natural products and synthetic drugs, known for a wide spectrum of activities including antimicrobial and anticancer effects.[1] The tetrazole moiety is a highly stable, non-metabolized bioisosteric analogue of the carboxylic acid group, a feature that enhances metabolic stability and improves key pharmacokinetic properties like lipophilicity.[2][3][4] This unique combination creates a molecular architecture ripe for exploration, offering a planar structure that facilitates interactions with various biological receptors and enzymes.[5] This guide provides a deep dive into the synthesis, multifaceted biological activities, and structure-activity relationships of these promising derivatives.

Part 1: Foundational Synthesis Strategy

The predominant and most efficient method for synthesizing 5-substituted-1H-tetrazoles involves a [3+2] cycloaddition reaction.[6] This pathway typically utilizes an organic nitrile as the substrate and an azide source, such as sodium azide (NaN₃). The synthesis of the 5-(1H-pyrrol-2-yl)-1H-tetrazole core begins with the corresponding 1-arylpyrrole-2-carbonitrile, which undergoes cyclization with an azide, often activated by a Lewis or Brönsted-Lowry acid.[7]

General Synthesis Workflow

The following diagram illustrates the fundamental two-step process, starting from the construction of the pyrrole precursor followed by the formation of the tetrazole ring.

Caption: General synthetic pathway for 5-(1H-pyrrol-2-yl)-1H-tetrazole derivatives.

Experimental Protocol: Representative Synthesis of 5-(1-Aryl-1H-pyrrol-2-yl)-1H-tetrazole

This protocol provides a validated, self-contained methodology for the synthesis, grounded in established chemical principles. The choice of a Lewis acid like Zinc Bromide (ZnBr₂) is critical as it activates the nitrile group, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide ion, thereby facilitating the cycloaddition.[8]

-

Precursor Synthesis: Synthesize the required 1-arylpyrrole-2-carbonitrile according to established literature methods.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1-arylpyrrole-2-carbonitrile (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).

-

Addition of Reagents: Add sodium azide (NaN₃, 1.5 eq) and zinc bromide (ZnBr₂, 1.0 eq) to the solution.

-

Reaction Conditions: Heat the mixture to 120-130°C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-cold water and acidify with dilute HCl to a pH of ~2-3.

-

Isolation: The precipitated solid product is collected via vacuum filtration, washed thoroughly with water, and dried.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-(1-aryl-1H-pyrrol-2-yl)-1H-tetrazole derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[3][9]

Part 2: Spectrum of Biological Activities

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, positioning them as privileged structures in drug discovery.

Anticancer Activity

A significant body of research highlights the potent cytotoxic and antiproliferative effects of these compounds against a range of human cancer cell lines.[2][10]

Mechanism of Action: The anticancer effects are often multifactorial. Studies have shown that these derivatives can induce S-phase cell cycle arrest and apoptosis.[11][12] A key mechanism involves the induction of DNA damage, which subsequently activates the p53 tumor suppressor pathway, leading to programmed cell death.[11]

Caption: Proposed mechanism of anticancer action for pyrrolyl-tetrazole derivatives.

Quantitative Data Summary: The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Pyrrolo-tetrazole hybrids | HT-29 (Colon) | 69.99 - 98.01 µg/mL | [7] |

| Pyrrolo-tetrazole hybrids | MDA-MB-231 (Breast) | 86.73 - 122.6 µg/mL | [7] |

| Piperazine-tetrazole derivative | MCF-7 (Breast) | 57.37 µM | [13] |

| 5-hydroxy-1H-pyrrol-2-one deriv. | HCT116 (Colon) | Potent Activity | [11][12] |

| Triazole-fused tetrazole | HepG2 (Liver) | 1.83 µM | [14] |

| Triazole-fused tetrazole | MCF-7 (Breast) | 1.35 µM | [14] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is a gold standard for assessing cell viability. The rationale is that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antifungal Activity

The hybridization of pyrrole and tetrazole moieties has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[15][16]

Structure-Activity Insights: The antimicrobial potency is highly dependent on the substituents. For instance, the introduction of halogen atoms into the aniline fragment of related tetrazole derivatives has been shown to increase activity.[16] Certain derivatives have shown selectivity, being more effective against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis than Gram-negative strains.[16]

Quantitative Data Summary: Antimicrobial activity is often assessed by the diameter of the zone of inhibition in a disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).

| Compound Class | Organism | Activity Metric | Result | Reference |

| Tetrazole-thiazole hybrids | S. aureus | Zone of Inhibition | Significant | [9] |

| Tetrazole-urea hybrids | E. coli | Zone of Inhibition | 31 mm | [16] |

| Tetrazole-urea hybrids | P. aeruginosa | Zone of Inhibition | 20-23 mm | [16] |

| Tetrazole-urea hybrids | K. pneumonia | Zone of Inhibition | 21 mm | [16] |

| 5-thio-tetrazole derivatives | Various bacteria | MIC | Moderate activity | [17] |

Experimental Protocol: Antimicrobial Screening (Disk Diffusion Method)

This method provides a qualitative and semi-quantitative assessment of antimicrobial activity. The principle relies on the diffusion of the antimicrobial agent from a saturated paper disk into an agar medium seeded with the test microorganism. The presence of a clear zone of inhibition around the disk indicates activity.

-

Medium Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly swab the entire surface of the MHA plates with the bacterial inoculum.

-

Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the disks firmly on the surface of the inoculated agar plates.

-

Controls: Include a negative control disk (solvent only) and a positive control disk (standard antibiotic, e.g., Tetracycline or Ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter (in mm) of the zone of complete inhibition around each disk.

Anti-inflammatory and Analgesic Activity

Several pyrrole-tetrazole and pyrazole-tetrazole hybrids have demonstrated potent anti-inflammatory and analgesic properties in preclinical models.[18][19][20]

Mechanism of Action: The anti-inflammatory effects have been linked to the inhibition of key inflammatory mediators. For example, some compounds effectively inhibit the secretion of nitric oxide (NO), a pro-inflammatory molecule.[18] The analgesic effects are observed in both neurogenic and inflammatory pain models, and the mechanism may involve the NO/cGMP pathway and the modulation of K⁺ channels, which are crucial for regulating vascular tone and neuronal excitability.[19]

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model for evaluating acute anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response, and the ability of a compound to reduce the resulting edema is a measure of its efficacy.[20][21]

-

Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions for at least one week.

-

Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the pyrrolyl-tetrazole derivative, typically administered orally or intraperitoneally.

-

Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

-

Post-Induction Measurements: Measure the paw volume again at 1, 2, 3, and 5 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Part 3: Conclusion and Future Directions

The 5-(1H-pyrrol-2-yl)-1H-tetrazole scaffold is a testament to the power of molecular hybridization. The accumulated evidence robustly demonstrates its potential as a source of lead compounds for a variety of therapeutic areas, most notably oncology, infectious diseases, and inflammatory disorders. The bioisosteric nature of the tetrazole ring imparts favorable metabolic properties, while the pyrrole core provides a versatile platform for synthetic modification.

Future research should focus on:

-

Lead Optimization: Systematically exploring the structure-activity relationships to enhance potency and selectivity for specific biological targets.

-

Mechanism Deconvolution: Moving beyond phenotypic screening to identify the precise molecular targets and signaling pathways modulated by the most active compounds.

-

Pharmacokinetic Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies on lead candidates to assess their drug-likeness and suitability for in vivo development.

The continued exploration of this privileged scaffold holds considerable promise for the discovery of next-generation therapeutic agents.

References

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. Retrieved from [Link]

-

Structure activity relationship of synthesized derivative tetrazole (5 a–e). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. (2017). PubMed. Retrieved from [Link]

-

Pyrrolo-tetrazoles 11-14. (n.d.). ResearchGate. Retrieved from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). NIH. Retrieved from [Link]

-

Tetrazole Derivatives as Promising Anticancer Agents. (2017). PubMed. Retrieved from [Link]

-

Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. (2020). Pharmaspire. Retrieved from [Link]

-

5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. (2016). PubMed. Retrieved from [Link]

-

Nano-Catalytic Synthesis of 5-Substituted 1H Tetrazole Derivatives and Biological Applications. (2024). DergiPark. Retrieved from [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. Retrieved from [Link]

-

Mechanism of action of tetrazole-derived anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021). ACG Publications. Retrieved from [Link]

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2018). MDPI. Retrieved from [Link]

-

(PDF) Synthesis and anti-inflammatory activity of some new 1,3,4-thiadiazoles containing pyrazole and pyrrole nucleus. (n.d.). ResearchGate. Retrieved from [Link]

-

Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. (2015). PubMed. Retrieved from [Link]

-

Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. (2015). MDPI. Retrieved from [Link]

-

Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications. (n.d.). pharma-journal.com. Retrieved from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (n.d.). CyberLeninka. Retrieved from [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. (2012). PMC - PubMed Central. Retrieved from [Link]

-

RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. (2024). ResearchGate. Retrieved from [Link]

-

Synthesis and antimicrobial activity of some new pyrrole derivatives. (2025). ResearchGate. Retrieved from [Link]

-

(PDF) Biological activities importance of Tetrazole derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and Structure-Activity Relationships of Novel pyrazolo[5,1-b]thiazole Derivatives as Potent and Orally Active Corticotropin-Releasing Factor 1 Receptor Antagonists. (2012). PubMed. Retrieved from [Link]

-

Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. (2015). PMC - NIH. Retrieved from [Link]

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). Semantic Scholar. Retrieved from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). frontiersin.org. Retrieved from [Link]

-

Novel Heterocyclic Hybrids Based on 2-Pyrazoline: Synthesis and Assessment of Anti-Inflammatory and Analgesic Activities. (2019). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifesciencesite.com [lifesciencesite.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Nano-Catalytic Synthesis of 5-Substituted 1H Tetrazole Derivatives and Biological Applications [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cyberleninka.ru [cyberleninka.ru]

- 10. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. isfcppharmaspire.com [isfcppharmaspire.com]

- 16. Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 17. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Novel Heterocyclic Hybrids Based on 2-Pyrazoline: Synthesis and Assessment of Anti-Inflammatory and Analgesic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(1H-pyrrol-2-yl)-1H-tetrazole as a Carboxylic Acid Isostere

Abstract

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful tool in this endeavor. Among the various bioisosteric replacements, the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole is a widely adopted and highly successful strategy. This guide provides a comprehensive technical overview of a specific and increasingly relevant isostere: 5-(1H-pyrrol-2-yl)-1H-tetrazole. We will explore its fundamental properties, detail its synthesis, and discuss its application, providing researchers, scientists, and drug development professionals with the critical knowledge to leverage this unique chemical moiety in their own discovery programs.

The Principle of Bioisosterism: The Case for Tetrazoles

The concept of non-classical isosterism allows for the interchange of functional groups with similar physicochemical properties to enhance a molecule's biological activity or mitigate its liabilities.[1] Carboxylic acids are ubiquitous in biologically active molecules, often serving as a key interaction point with protein targets through hydrogen bonding or ionic interactions. However, they can present challenges, including rapid metabolism, poor oral bioavailability due to high polarity and ionization at physiological pH, and potential for off-target effects.[2]

The 5-substituted-1H-tetrazole ring has emerged as an effective non-classical isostere for the carboxylic acid group.[1][3][4] This is due to several key similarities and advantageous differences:

-

Acidity: The tetrazole proton is acidic, with a pKa value typically in the range of 4.5-5.0, which is comparable to that of many carboxylic acids. This allows it to exist as an anion at physiological pH and mimic the ionic interactions of a carboxylate.

-

Geometry: The tetrazolate anion is planar, and its delocalized charge distribution is sterically similar to that of a carboxylate, allowing it to occupy the same binding pockets.[5]

-

Metabolic Stability: The tetrazole ring is generally resistant to common metabolic degradation pathways that affect carboxylic acids, leading to improved pharmacokinetic profiles.[1]

-

Lipophilicity: Replacing a carboxylic acid with a tetrazole often increases the overall lipophilicity of a molecule, which can enhance membrane permeability and oral absorption.[5]

The strategic incorporation of a tetrazole can lead to significant improvements in potency and bioavailability, a classic example being the angiotensin II receptor antagonist, losartan, where this replacement resulted in a tenfold increase in potency.[6][7]

Physicochemical Profile of 5-(1H-pyrrol-2-yl)-1H-tetrazole

The 5-(1H-pyrrol-2-yl)-1H-tetrazole moiety combines the established isosteric properties of the tetrazole ring with the unique electronic and structural features of the pyrrole ring. The pyrrole, a five-membered aromatic heterocycle, can engage in additional hydrogen bonding and π-stacking interactions, potentially enhancing target affinity and selectivity.

Table 1: Comparative Physicochemical Properties

| Compound/Moiety | pKa (approx.) | XLogP3 | Key Features |

| Benzoic Acid | 4.2 | 1.87 | Standard aromatic carboxylic acid. |

| 5-Phenyl-1H-tetrazole | 4.4 | 1.63 | Standard aromatic tetrazole isostere. |

| 1H-pyrrole-2-carboxylic acid | ~4.5 | 0.7 | Carboxylic acid with a pyrrole core. |

| 5-(1H-pyrrol-2-yl)-1H-tetrazole | ~4.0 - 4.5 (estimated) | -0.047 (for pyrrolidinyl analog)[8] | Combines acidity of tetrazole with the H-bonding potential of the pyrrole N-H. Lower lipophilicity compared to phenyl analogs. |

Synthesis of 5-(1H-pyrrol-2-yl)-1H-tetrazole

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[9][10][11][12] This approach is directly applicable to the synthesis of the title compound, starting from 1H-pyrrole-2-carbonitrile.

General Synthetic Protocol

The synthesis involves the reaction of 1H-pyrrole-2-carbonitrile with an azide, often generated in situ or using a stable azide source, and is frequently promoted by a Lewis or Brønsted acid. Zinc promoters, such as zinc bromide in water-based solvents, have been shown to greatly simplify the synthesis and improve safety and yields.[9]

Step-by-Step Methodology:

-

Reactant Preparation: To a solution of 1H-pyrrole-2-carbonitrile in a suitable solvent (e.g., a mixture of 2-propanol and water or N-Methyl-2-pyrrolidone (NMP)), add sodium azide (NaN₃).[9]

-

Catalyst Addition: Introduce a catalyst, such as zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl), to the mixture.[9]

-

Reaction: Heat the reaction mixture under reflux for a specified period (typically several hours to overnight) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a dilute acid (e.g., HCl) to a pH of ~1-2. This step protonates the tetrazole and quenches any residual azide.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 5-(1H-pyrrol-2-yl)-1H-tetrazole.

Caption: Synthetic workflow for 5-(1H-pyrrol-2-yl)-1H-tetrazole.

Applications in Medicinal Chemistry and Drug Design

The 5-(1H-pyrrol-2-yl)-1H-tetrazole moiety is a valuable building block in the design of novel therapeutic agents. Its unique structure allows it to serve as a bioisostere for a carboxylic acid while introducing the potential for new interactions via the pyrrole ring.

Case Study: Aldose Reductase Inhibitors

Aldose reductase is an enzyme implicated in the long-term complications of diabetes. Many inhibitors of this enzyme feature a carboxylic acid group to interact with the active site. Research has explored the replacement of this carboxylic acid with various bioisosteres to improve pharmacokinetic properties.[2] A study on pyrrole-based aldose reductase inhibitors investigated the bioisosteric replacement of a pyrrolyl-acetic acid moiety with a pyrrolyl-tetrazole group.[2] While in this specific case the tetrazole derivatives showed lower in vitro activity, it highlights the application of this strategic replacement in lead optimization campaigns.[2] The nuanced outcome underscores a critical principle in drug design: the success of a bioisosteric replacement is highly context-dependent and not always predictable.[1]

Caption: Bioisosteric replacement of a carboxylic acid with the title moiety.

Broader Therapeutic Potential

Beyond specific examples, tetrazole derivatives, in general, have been investigated for a wide array of pharmacological activities, including:

The incorporation of the 5-(1H-pyrrol-2-yl)-1H-tetrazole moiety into novel chemical scaffolds could unlock new therapeutic potential in these and other disease areas.

Conclusion and Future Outlook

The 5-(1H-pyrrol-2-yl)-1H-tetrazole scaffold represents a sophisticated and valuable tool for the modern medicinal chemist. It faithfully mimics the essential acidic and steric properties of a carboxylic acid while offering significant advantages in metabolic stability and allowing for modulation of lipophilicity.[11] The presence of the pyrrole ring provides an additional layer of chemical diversity, opening avenues for novel molecular interactions that can be exploited to enhance potency and selectivity.

While the application of this specific isostere is still an emerging area, the foundational principles of its design and the robust synthetic methodologies available make it an attractive component for future drug discovery programs. Further investigation into its precise physicochemical properties and its performance in a broader range of biological systems will undoubtedly solidify its place in the medicinal chemist's toolkit for developing the next generation of therapeutics.

References

-

Singh, H. et al. (2010). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. PubMed. Available from: [Link]

-

Biot, C. et al. (2004). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. PubMed. Available from: [Link]

-

(2022). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods. ResearchGate. Available from: [Link]

-

(N.D.). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Semantic Scholar. Available from: [Link]

-

Biot, C. et al. (2004). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry. Available from: [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available from: [Link]

-

(2022). Design and synthesis of novel series of pyrrole based chemotypes and their evaluation as selective aldose reductase inhibitors. A case of bioisosterism between a carboxylic acid moiety and that of a tetrazole. ResearchGate. Available from: [Link]_

-

Dow, G. S. & Thottumkara, K. (2022). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PubMed Central. Available from: [Link]

-

(N.D.). Facile, efficient and eco-friendly synthesis of 5-sulfenyl tetrazole derivatives of indoles and pyrroles. CONICET. Available from: [Link]

-

(2019). Novel 5-Substituted-1H-tetrazole Derivatives as Potent Glucose and Lipid Lowering Agents. MDPI. Available from: [Link]

-

(N.D.). Pyrrolo-tetrazoles 11-14. ResearchGate. Available from: [Link]

-

(2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

(2012). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor**. CORE. Available from: [Link]

-

(2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. Available from: [Link]

-

(2011). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research. Available from: [Link]

-

Almalki, A. J. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. Available from: [Link]

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. echemi.com [echemi.com]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. sphinxsai.com [sphinxsai.com]

- 15. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Pyrrole-Tetrazole Compounds: A Technical Guide to Target Identification and Validation

Foreword: The Architectural Elegance of Pyrrole-Tetrazole Scaffolds

In the landscape of medicinal chemistry, the fusion of pyrrole and tetrazole rings into a single molecular entity creates a scaffold of significant therapeutic interest. The pyrrole ring, a five-membered aromatic heterocycle, is a common motif in numerous natural products and FDA-approved drugs, valued for its ability to engage in various biological interactions.[1] The tetrazole ring, a bioisostere of the carboxylic acid group, enhances metabolic stability and modulates physicochemical properties, making it a "privileged" structure in drug design.[2] The combination of these two pharmacophores has given rise to a class of compounds with a broad spectrum of reported biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the known and potential therapeutic targets of pyrrole-tetrazole compounds. It is structured to provide not just a catalog of targets, but a deeper understanding of the underlying mechanisms and the experimental methodologies required for their validation. We will delve into the causality behind experimental choices, providing a framework for robust and self-validating research.

I. Anticancer Activity: Targeting Aberrant Signaling in Malignancy

The deregulation of signaling pathways that control cell growth, proliferation, and survival is a hallmark of cancer. Pyrrole-tetrazole derivatives have emerged as potent inhibitors of several key players in oncogenic signaling.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Mechanistic Rationale: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a principal mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Pyrrole-fused heterocyclic compounds have shown potent inhibitory activity against VEGFR-2.[1]

Signaling Pathway: Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling events, including the activation of the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[5][6] Pyrrole-tetrazole inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation events that drive the signaling cascade.

Visualization: VEGFR-2 Signaling Pathway and Point of Inhibition

Caption: VEGFR-2 signaling cascade and inhibition by pyrrole-tetrazole compounds.

Quantitative Data: In Vitro Activity of Pyrrole-Containing Compounds against VEGFR-2

| Compound Class | Specific Compound Example | Target | IC50 (nM) | Cell Line | Reference |

| Pyrrolo[2,3-d]pyrimidines | Compound 13a | VEGFR-2 | 11.9 | - | [1] |

| Pyrrolo[2,3-d]pyrimidines | Compound 13b | VEGFR-2 | 13.6 | - | [1] |

| Pyrrolo[1,2-f][7][8][9]triazines | Compound 27a | VEGFR-2 | 5.0 | HUVEC | [9] |

| Fused Pyrazoles | Compound 9 | VEGFR-2 | 220 | - | [10] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol provides a framework for determining the in vitro inhibitory activity of pyrrole-tetrazole compounds against recombinant human VEGFR-2 using a luminescence-based assay.[10][11][12]

-

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A potent inhibitor will result in less ATP being consumed by the kinase, leading to a higher luminescent signal.

-

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

Test pyrrole-tetrazole compound (dissolved in DMSO)

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant and low (e.g., <1%) across all wells to avoid solvent effects. Causality: Serial dilutions are essential to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Kinase buffer

-

Test compound dilution (or DMSO for control wells)

-

Substrate solution

-

-

Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the "no enzyme" blank control. Causality: A blank control is crucial to subtract the background signal that is not due to enzyme activity.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP to all wells. Mix gently and incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes). Causality: The incubation time is optimized to ensure the reaction is in the linear range, where the amount of product formed is proportional to the enzyme activity.

-

Detection: Allow the plate to equilibrate to room temperature. Add the luminescent kinase assay reagent, which simultaneously stops the kinase reaction and measures the remaining ATP. Incubate as per the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

II. Modulation of Intracellular Signaling: Phosphodiesterase (PDE) Inhibition

Mechanistic Rationale: Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[13] By inhibiting PDEs, the intracellular levels of these second messengers are elevated, leading to a variety of physiological effects. Different PDE families have distinct tissue distributions and substrate specificities, making them attractive targets for treating a range of conditions, including inflammation, cardiovascular diseases, and neurological disorders.[8] Pyrrole-containing fused heterocyclic compounds have been investigated as potent PDE inhibitors.

Signaling Pathway: PDEs are key negative regulators in G-protein coupled receptor (GPCR) signaling pathways. For instance, activation of a Gs-coupled receptor stimulates adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets to elicit a cellular response. PDE4, for example, specifically hydrolyzes cAMP, thus terminating the signal. Inhibition of PDE4 by a pyrrole-tetrazole compound would lead to sustained PKA activation.

Visualization: cAMP Signaling Pathway and PDE Inhibition

Caption: Overview of cAMP signaling and the inhibitory action of pyrrole-tetrazole compounds on Phosphodiesterase (PDE).

Experimental Protocol: PDE-Glo™ Phosphodiesterase Assay

This protocol outlines a luminescent, high-throughput method for measuring PDE activity, suitable for screening pyrrole-tetrazole compound libraries.[7][14][15]

-

Principle: This assay is based on the amount of cyclic nucleotide (cAMP or cGMP) remaining after the PDE reaction. The remaining cyclic nucleotide drives a kinase reaction that depletes ATP. The amount of ATP left is detected as a luminescent signal, which is inversely proportional to the PDE activity.

-

Materials:

-

Purified PDE enzyme

-

PDE-Glo™ Reaction Buffer

-

cAMP or cGMP substrate

-

Test pyrrole-tetrazole compound (in DMSO)

-

PDE-Glo™ Termination Buffer (containing a general PDE inhibitor like IBMX)

-

PDE-Glo™ Detection Solution (containing ATP, protein kinase, and a kinase substrate)

-

White, opaque 384-well plates

-

-

Procedure:

-

PDE Reaction: In a 384-well plate, add the PDE enzyme and the test compound (or DMSO control) in PDE-Glo™ Reaction Buffer.

-

Substrate Addition: Initiate the reaction by adding the cAMP or cGMP substrate. Incubate at room temperature for a defined period (e.g., 30-60 minutes). Causality: This incubation allows the PDE to hydrolyze the cyclic nucleotide substrate. The extent of hydrolysis will be reduced in the presence of an effective inhibitor.

-

Termination: Add the PDE-Glo™ Termination Buffer to stop the PDE reaction. This buffer contains a potent PDE inhibitor to ensure no further substrate hydrolysis occurs.

-

Detection Reaction: Add the PDE-Glo™ Detection Solution. This initiates a second reaction where the remaining cAMP or cGMP activates a protein kinase, which then consumes ATP. Incubate at room temperature.

-

Signal Generation: Add a luciferase-based reagent that produces light in proportion to the amount of ATP remaining.

-

Data Analysis: Measure luminescence. A high signal indicates low PDE activity (high inhibition), while a low signal indicates high PDE activity (low inhibition). Calculate the IC50 value for the test compound.

-

III. Antimicrobial Activity: Targeting Bacterial Virulence Factors

While the search for novel antibiotics often focuses on bactericidal or bacteriostatic compounds, an alternative strategy is to target bacterial virulence factors. Urease is one such enzyme that is critical for the survival and pathogenicity of certain bacteria.

Urease

Mechanistic Rationale: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[16] This reaction leads to an increase in local pH, which allows acid-sensitive pathogens like Helicobacter pylori to survive in the harsh acidic environment of the stomach, contributing to gastritis and peptic ulcers.[17] Inhibition of urease is a promising therapeutic strategy to combat such infections without directly killing the bacteria, which may reduce the pressure for developing resistance. Pyrrole-tetrazole derivatives have been shown to be effective urease inhibitors.

Catalytic Mechanism and Inhibition: The active site of urease contains a bi-nickel center. Urea binds to these nickel ions, which facilitates a nucleophilic attack on the carbonyl carbon of urea by a water molecule, leading to its hydrolysis.[16] Many inhibitors, including some tetrazole derivatives, act by coordinating with the nickel ions in the active site, thereby blocking the binding of urea in a competitive manner.[18][19]

Visualization: Urease Catalytic Cycle and Inhibition

Caption: Simplified mechanism of urease catalysis and competitive inhibition by pyrrole-tetrazole compounds.

Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay is a robust method for quantifying urease activity by measuring the production of ammonia.[1]

-

Principle: The assay measures the concentration of ammonia produced by the urease-catalyzed hydrolysis of urea. Ammonia reacts with a phenol-hypochlorite solution in the presence of a catalyst (sodium nitroprusside) to form a blue-green indophenol dye, which can be quantified spectrophotometrically. The intensity of the color is directly proportional to the urease activity.

-

Materials:

-

Jack bean urease

-

Urea solution

-

Phosphate buffer (pH 7.4)

-

Test pyrrole-tetrazole compound (in DMSO)

-

Phenol reagent

-

Alkali reagent (containing sodium hypochlorite and sodium hydroxide)

-

Sodium nitroprusside (catalyst)

-

96-well microplate

-

-

Procedure:

-

Reaction Setup: In a 96-well plate, add the urease enzyme solution and the test compound at various concentrations. Include a positive control (a known urease inhibitor like thiourea) and a negative control (DMSO). Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes). Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent inhibitors.

-

Reaction Initiation: Add the urea solution to all wells to start the reaction. Incubate at 37°C for a defined time (e.g., 30 minutes).

-

Color Development: Stop the reaction and initiate color development by adding the phenol reagent followed by the alkali reagent. Causality: The strong alkaline conditions stop the enzymatic reaction and provide the necessary pH for the indophenol dye formation.

-

Incubation: Incubate the plate at 37°C for a further 30 minutes to allow for full color development.

-

Measurement: Measure the absorbance at a wavelength of ~630-670 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value. Kinetic studies, such as Lineweaver-Burk plots, can be performed by varying the substrate concentration to determine the mode of inhibition (e.g., competitive, non-competitive).[18]

-

IV. Strategies for Novel Target Identification

When the specific molecular target of a bioactive pyrrole-tetrazole compound is unknown, several experimental strategies can be employed for its identification. These methods are crucial for understanding the mechanism of action and for further drug development.

Visualization: General Workflow for Target Identification

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]

- 4. abcam.co.jp [abcam.co.jp]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.sg]

- 8. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strategies for target identification of antimicrobial natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Phosphodiesterase - Wikipedia [en.wikipedia.org]

- 14. promega.com [promega.com]

- 15. PDE-Glo™ Phosphodiesterase Assay [worldwide.promega.com]